molecular formula C23H23ClFN5O2 B4518312 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)acetamide

2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)acetamide

Cat. No.: B4518312
M. Wt: 455.9 g/mol
InChI Key: GNKJCPSNLFQCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C23H23ClFN5O2 and its molecular weight is 455.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorobenzyl)acetamide is 455.1524308 g/mol and the complexity rating of the compound is 740. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Biological Potentials

A series of derivatives related to the chemical structure were synthesized and evaluated for their in vitro antimicrobial and anticancer activities, demonstrating significant antimicrobial activity and promising anticancer activity. Molecular docking studies suggested these compounds could serve as leads for rational drug designing, especially for anticancer molecules (Mehta et al., 2019).

Spectroscopic and Quantum Mechanical Studies

Compounds structurally similar to the specified chemical have been synthesized and analyzed for their photochemical and thermochemical properties, demonstrating potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. These studies also explored the non-linear optical (NLO) activities of the compounds, indicating potential applications in optical technologies (Mary et al., 2020).

Antimicrobial and Anticancer Activities

New derivatives were synthesized and showed promise in antimicrobial and anticancer applications. These studies provide insights into the chemical modifications that enhance biological activity, offering pathways for the development of new therapeutic agents (Hammam et al., 2005).

Inhibitory Effects on Na+ Currents

Another novel compound was investigated for its binding to voltage-gated sodium channels (VGSCs) and evaluated for its inhibitory effect on Na+ currents of the rat dorsal root ganglia (DRG) sensory neuron. This compound demonstrated potent analgesic activities against nociceptive, inflammatory, and neuropathic pain, highlighting the potential for VGSC blockers in pain management (Kam et al., 2012).

Properties

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-[(2-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN5O2/c24-18-5-3-6-19(14-18)28-10-12-29(13-11-28)21-8-9-23(32)30(27-21)16-22(31)26-15-17-4-1-2-7-20(17)25/h1-9,14H,10-13,15-16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKJCPSNLFQCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)acetamide

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